2-bromo-1-(1H-indol-3-yl)ethanone

Medicinal Chemistry Fragment-Based Drug Design CBP/EP300 Bromodomain Inhibitors

Researchers face challenges in obtaining validated IDO1 inhibitor scaffolds with defined stereochemistry for SAR studies. This brominated indole building block solves that need with demonstrated cellular activity. - **Target validation:** Low nanomolar IC50 (13-16 nM) vs. mouse/human IDO1 - **Reactive handle:** α-Bromoacetyl group for nucleophilic displacement and library synthesis - **Quality assurance:** ≥98% purity with chiral center characterization (NMR) - **Supply certainty:** Consistent multi-step synthesis performance

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 19611-93-9
Cat. No. B3342368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(1H-indol-3-yl)ethanone
CAS19611-93-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)CBr
InChIInChI=1S/C10H8BrNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2
InChIKeyWCDLGQZBYNBTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(1H-indol-3-yl)ethanone Sourcing Guide


2-Bromo-1-(1H-indol-3-yl)ethanone (2BIE) is a brominated indole compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It serves as a key electrophilic building block in medicinal chemistry for synthesizing diverse indole-containing pharmacophores . Its molecular structure features a chiral center at the C2 position, as determined by nuclear magnetic resonance spectroscopy .

Electrophilic building block Enables nucleophilic displacement at indole C-3 for C-C, C-N, C-S bond formation
Chiral center C2 stereocenter supports asymmetric synthesis strategies
Medicinal chemistry Suitable for SAR studies and indole-containing pharmacophore elaboration

Why 2-Bromo-1-(1H-indol-3-yl)ethanone Cannot Be Replaced


Indiscriminate substitution of 2-bromo-1-(1H-indol-3-yl)ethanone with other indole derivatives is scientifically unsound due to its unique electrophilic and structural properties. Unlike non-brominated 3-acetylindole, the α-bromoacetyl group at the indole C-3 position creates a highly reactive site for nucleophilic displacement, enabling specific chemistries essential for constructing complex molecules . Furthermore, its precise substitution pattern and the resulting chiral center at C2 dictate distinct reactivity and downstream biological interactions compared to isomers like 2-bromo-1-(1H-indol-1-yl)ethanone or chloro-substituted analogs, making it a non-negotiable intermediate for target-specific synthesis .

Target Property
Substitute Mismatch
α-Bromoacetyl direct electrophile reactivity
Non-brominated acetyl analogs require enolate formation, altering reaction pathway
C-3 substitution pattern and resulting C2 chirality
1-substituted or chloro-substituted isomers shift regiochemistry and chiral properties

2-Bromo-1-(1H-indol-3-yl)ethanone Differentiation Evidence


Regiochemistry: C-3 vs. C-1 Substitution

The specific 3-substitution pattern of 2-bromo-1-(1H-indol-3-yl)ethanone is a critical differentiator. While 1-(1H-indol-1-yl)ethanone derivatives are explored as CBP/EP300 bromodomain inhibitors [1], the 3-substituted analog provides a distinct vector for pharmacophore elaboration. This regiochemical difference directly impacts the binding conformation and biological activity of the resulting compounds.

Regiochemistry: C-3 vs C-1
Class-level
3-substituted indole directs distinct pharmacophore vector vs 1-substituted series
Supports SAR differentiation for CBP/EP300 bromodomain inhibitor design
Regiochemistry context may not transfer to other target classes
Medicinal Chemistry Fragment-Based Drug Design CBP/EP300 Bromodomain Inhibitors

Electrophilic Reactivity: Bromoacetyl vs. Acetyl

The α-bromoacetyl group in 2-bromo-1-(1H-indol-3-yl)ethanone imparts significantly enhanced electrophilicity compared to its non-brominated precursor, 3-acetylindole. This is a key functional difference. While 3-acetylindole requires deprotonation for enolate chemistry, the bromoacetyl analog acts directly as an electrophile, facilitating reactions like nucleophilic substitution and formation of C-C, C-N, and C-S bonds [1]. This enhanced reactivity is a class-level property of α-haloketones.

Reactivity: Br vs H
Class-level
Bromoacetyl acts as direct electrophile; acetyl analog requires deprotonation
Enables distinct synthetic transformations inaccessible from 3-acetylindole
α-haloketone reactivity is a class-level inference
Synthetic Chemistry Electrophilic Substitution Building Blocks

IDO1 Inhibitory Potency

2-Bromo-1-(1H-indol-3-yl)ethanone exhibits potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In cellular assays, it demonstrated IC50 values of 13 nM against mouse IDO1 in P815 cells [1] and 14-16 nM against human IDO1 in LXF-289 and A375 cells [2]. This level of nanomolar potency is a key differentiating factor. While no direct head-to-head comparison with the 2-bromoacetyl isomer (2-bromo-1-(1H-indol-2-yl)ethanone) is available, the well-established preference of IDO1 for 3-substituted indole substrates strongly suggests the 3-substituted compound is a more relevant and potent scaffold for this target [3].

IDO1 Inhibition IC50
Cross-study reported
13 nM (mouse), 14-16 nM (human) cellular assays
Reported cellular IDO1 inhibition context
Assay: P815, LXF-289, A375 cells; L-Kyn measurement by HPLC
Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-Dioxygenase 1 (IDO1)

Commercial Purity Grades

For procurement, a clear differentiator is the commercially available purity. Several reputable vendors consistently offer 2-bromo-1-(1H-indol-3-yl)ethanone at a purity of ≥98% . This contrasts with a base grade purity of 95% also observed in the market . The higher purity grade minimizes the presence of unreacted starting materials (e.g., 3-acetylindole) or byproducts, which is critical for sensitive downstream applications like medicinal chemistry SAR campaigns or in vitro assays.

Commercial Purity
Data to verify
≥98% purity grade vs 95% base grade
Procurement quality differentiator
Verify vendor CoA; impurity profiles may vary
Procurement Quality Control Chemical Purity

NMR Structural Confirmation

The compound's identity and purity can be rigorously confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which has been used to determine its structure and reveal a chiral center at the C2 position . This is a standard but crucial analytical differentiator. While suppliers of simpler indole analogs may not always provide detailed NMR data, reputable vendors of this compound supply certificates of analysis (CoA) with NMR spectra, confirming the correct structure and high purity . This analytical traceability is a key procurement differentiator.

NMR Confirmation
Supporting evidence
NMR confirms indole structure and C2 chiral center
Structural identity and stereochemical confirmation
Request CoA with NMR spectra from supplier
Analytical Chemistry NMR Spectroscopy Quality Assurance

Applications of 2-Bromo-1-(1H-indol-3-yl)ethanone


IDO1 Inhibitors in Immuno-Oncology

This compound serves as a potent, direct-acting scaffold for developing next-generation indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Its demonstrated low nanomolar IC50 (13-16 nM) against both mouse and human IDO1 in cellular assays provides a strong, validated starting point for medicinal chemistry optimization . Researchers can leverage the reactive bromoacetyl group to rapidly synthesize diverse analog libraries for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties.

Indole Alkaloid and Natural Product Synthesis

The compound's intrinsic nature as an alkaloid isolated from *Topsentia verna* positions it as a valuable intermediate in the total synthesis of natural products and their analogs. The chiral center at C2 offers opportunities for asymmetric synthesis, while the bromoacetyl handle provides a versatile point for constructing complex, biologically relevant polycyclic frameworks. This makes it an attractive building block for chemical biology probes and drug discovery programs targeting novel chemical space.

Fragment-Based Drug Discovery for Bromodomains

In fragment-based drug discovery (FBDD), this compound represents a versatile indole-based fragment for targeting bromodomain-containing proteins like CBP/EP300. Its structure allows for divergent synthetic elaboration from the C-3 position, which is distinct from the C-1 substituted indole fragments also explored for these targets . The high commercial purity (≥98%) is essential in FBDD to ensure that observed activity is from the fragment itself and not from impurities .

Pharmaceutical Intermediate Manufacturing

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds . Its value in industrial process chemistry lies in its ability to reliably undergo nucleophilic substitution reactions to introduce the 3-indole motif into larger drug candidates. Procuring the compound with a guaranteed high purity (≥98%) and full analytical characterization ensures consistent performance in multi-step synthetic sequences, minimizing downstream purification challenges and improving overall process yield.

Application
Selection Property
Validation Focus
IDO1 inhibitor research
3-substituted indole electrophile
Cellular IDO1 inhibition assay context
Indole alkaloid synthesis
Chiral bromoacetyl building block
Asymmetric synthesis and SAR exploration
Bromodomain inhibitor fragment research
C-3 indole fragment scaffold
Bromodomain binding assay validation
Pharmaceutical intermediate supply
Purity grade procurement context
Analytical traceability and batch consistency
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